Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Description
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Properties
IUPAC Name |
ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-3-31-24(28)16-32-22-8-5-4-7-19(22)21-15-20(17-10-12-18(30-2)13-11-17)26-27(21)25(29)23-9-6-14-33-23/h4-14,21H,3,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXPSNLWKAAHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Core Structure : The pyrazole ring is known for its diverse pharmacological properties.
- Thiophene Moiety : This heterocyclic component enhances the compound's lipophilicity and biological interactions.
- Methoxyphenyl Group : This substituent can influence the compound's binding affinity to biological targets.
Molecular Formula and Weight
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrazoles have shown significant activity against various cancer cell lines. A study demonstrated that pyrazole-based compounds exhibited cytotoxic effects on breast cancer cells, suggesting a potential for development as anticancer agents .
Anti-inflammatory Effects
The compound’s structure suggests possible anti-inflammatory properties. Pyrazole derivatives have been linked to inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In one study, a related pyrazole compound demonstrated superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .
Antimicrobial Activity
Research indicates that compounds with similar structures possess notable antimicrobial properties. For example, a study on substituted pyrazoles revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit antimicrobial activities worth exploring.
Enzyme Inhibition
The biological activity of this compound may involve the inhibition of specific enzymes or receptors. Pyrazole derivatives often interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling pathways .
Molecular Docking Studies
Molecular docking studies provide insights into how this compound may bind to biological targets. The presence of functional groups such as the methoxyphenyl moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Study 1: Anticancer Activity Assessment
A recent investigation evaluated a series of pyrazole derivatives for their anticancer properties against various cell lines. The study found that certain substitutions significantly increased cytotoxicity. This compound was noted for its promising activity against breast cancer cells.
Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of related compounds. Results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting a therapeutic application in inflammatory diseases.
Study 3: Antimicrobial Efficacy
In a comparative analysis, pyrazole derivatives were tested against common bacterial strains. The results indicated that certain compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic chemistry. Its structure allows for the synthesis of various complex molecules, which is crucial for developing new pharmaceuticals and agrochemicals.
- Synthesis of Heterocyclic Compounds : Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate can be employed in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry. These compounds often exhibit diverse biological activities, making them valuable in drug discovery .
Pharmaceutical Development
The unique structure of this compound makes it a candidate for exploring new drug candidates, particularly in the treatment of cancer and inflammatory diseases.
- Anti-Cancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-cancer properties. This compound may enhance bioactivity and selectivity against cancer cells .
- Inflammatory Diseases : The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory disorders .
Material Science
In material science, this compound is utilized in the formulation of organic electronic materials.
- Organic Light Emitting Diodes (OLEDs) : The compound contributes to the development of OLEDs, which are known for their flexibility and efficiency. Its incorporation into OLED materials can enhance their performance characteristics .
- Organic Photovoltaics : The properties of this compound make it suitable for studies aimed at improving solar cell efficiency. Research into its photovoltaic applications could lead to advancements in sustainable energy solutions .
Case Studies and Research Findings
Several studies have explored the applications of this compound and related compounds:
- Synthesis and Biological Evaluation : A study demonstrated that derivatives synthesized from this compound exhibited significant anti-proliferative activities against various cancer cell lines. The synthesis involved multi-component reactions that yielded promising candidates for further development .
- Material Characterization : Research into the material properties of derivatives has shown that they possess favorable characteristics for use in electronic devices. The thermal stability and electrical conductivity were assessed, confirming their potential as components in advanced materials .
Q & A
Q. What are the key synthetic pathways for synthesizing Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, often involving:
Intermediate formation : Nucleophilic substitution or condensation to introduce the 4-methoxyphenyl and thiophene-carbonyl moieties.
Cyclization : Formation of the dihydropyrazole ring under acidic or basic conditions.
Esterification : Final coupling of the phenoxyacetate group.
Optimization strategies include:
- Catalysts : Zinc chloride in dioxane improves cyclization efficiency (e.g., for analogous thiazolidinone derivatives) .
- Temperature control : Maintaining 60–80°C during esterification prevents side reactions .
- Purification : Chromatographic methods (HPLC, TLC) ensure >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene carbons at δ 120–140 ppm) .
- IR Spectroscopy : Confirms carbonyl groups (C=O stretch at ~1700 cm) and ether linkages (C-O-C at ~1250 cm) .
- HPLC/MS : Validates molecular weight (e.g., via ESI-MS) and quantifies purity .
Advanced Research Questions
Q. How can structural ambiguities in derivatives of this compound be resolved, particularly regarding regioselectivity during cyclization?
- Methodological Answer :
- X-ray crystallography : Definitive confirmation of regiochemistry in dihydropyrazole rings (e.g., bond angles and torsion angles from single-crystal studies) .
- Computational modeling : DFT calculations predict stable conformers and guide synthetic routes .
- Comparative NMR : Contrast experimental -NMR shifts with simulated spectra for alternative regioisomers .
Q. What computational strategies are effective in predicting the biological activity of this compound and its analogs?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., fungal CYP51 or bacterial enzymes) to prioritize derivatives for synthesis. Studies on triazole-thiadiazole hybrids show strong correlation between docking scores and in vitro activity .
- QSAR modeling : Use substituent descriptors (e.g., Hammett σ values for methoxy groups) to predict antimicrobial or anti-inflammatory potency .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .
Q. How should researchers address contradictions in reported pharmacological data for structurally similar compounds?
- Methodological Answer :
- Assay standardization : Compare IC values under consistent conditions (e.g., pH, cell lines). For example, discrepancies in antifungal activity may arise from variations in fungal strains .
- Structural benchmarking : Identify critical substituents (e.g., 4-methoxyphenyl enhances membrane permeability vs. 3,4-dimethoxy analogs) .
- Meta-analysis : Aggregate data from multiple studies to distinguish outliers and establish trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
